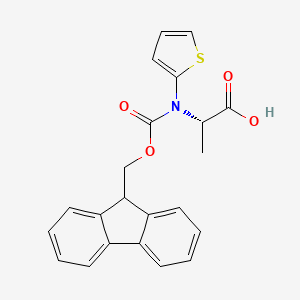

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid is an Fmoc-protected amino acid derivative featuring a thiophen-2-yl substituent on the amino group and a propanoic acid backbone. The (S)-configuration at the chiral center ensures stereochemical specificity, critical for applications in peptide synthesis and medicinal chemistry. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .

Properties

Molecular Formula |

C22H19NO4S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(thiophen-2-yl)amino]propanoic acid |

InChI |

InChI=1S/C22H19NO4S/c1-14(21(24)25)23(20-11-6-12-28-20)22(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-12,14,19H,13H2,1H3,(H,24,25)/t14-/m0/s1 |

InChI Key |

OSWMDPPZIJSRAP-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC=CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid, commonly referred to as Fmoc-thiophenylalanine, is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This compound exhibits significant biological activity due to its structural features, which allow for interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid is C₁₉H₁₉NO₄, with a molecular weight of 325.4 g/mol. The presence of the thiophenyl group enhances its potential for biological interactions, particularly in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.4 g/mol |

| Melting Point | 140 °C |

| Boiling Point | 514.9 °C |

Biological Activity

Research indicates that compounds with similar structures to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid exhibit various pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that fluorenone derivatives can inhibit the growth of Mycobacterium tuberculosis, targeting key enzymes involved in fatty acid biosynthesis such as InhA .

- Antiproliferative Effects : Compounds derived from fluorenes have demonstrated potential as topoisomerase inhibitors, which are crucial in cancer treatment due to their ability to interfere with DNA replication .

- Antioxidant Properties : Some derivatives have shown significant antioxidant activity, suggesting their potential role in preventing oxidative stress-related diseases .

- Binding Affinity : The unique structure of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid allows it to interact effectively with biological targets, enhancing its pharmacological profile .

Case Study 1: Antimicrobial Activity

A study focusing on the synthesis of fluorenone derivatives reported promising results against Mycobacterium tuberculosis strains. Among the synthesized compounds, several displayed notable inhibitory activity against InhA, a key enzyme in the bacterial fatty acid biosynthesis pathway . This suggests that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid may have similar antimicrobial properties.

Case Study 2: Antiproliferative Effects

Research into O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives revealed that introducing specific substituents could enhance antiproliferative activity against cancer cell lines. The study highlighted that compounds with secondary amino groups exhibited increased efficacy compared to those with tertiary groups . This finding may extend to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid due to its structural similarities.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of Fmoc-protected amino acids, where substituents on the amino group and stereochemistry define their chemical and biological profiles. Below is a systematic comparison:

Substituent Variations

a. Thiophene Derivatives

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (CAS 186320-06-9): Differs in the position of the thiophene substituent (3-yl vs. 2-yl). Molecular Weight: 393.46 g/mol .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS 130309-35-2): Direct analog with thiophen-2-yl group. Purity: 95% . Applications: Used in peptide synthesis for introducing sulfur-containing motifs.

b. Aromatic and Heteroaromatic Substitutents

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1): Features a 2-methylphenyl (o-tolyl) group. Molecular Weight: 401.45 g/mol .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (CAS 959579-81-8): Contains electron-withdrawing fluorine atoms. Molecular Weight: 383.40 g/mol . Impact: Fluorination increases metabolic stability and electronegativity, favoring interactions with hydrophobic pockets in enzymes.

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid (CAS 908847-42-7): Substituted with a chloro-indole group. Molecular Formula: C₂₆H₂₁ClN₂O₄ . Impact: The indole moiety enables hydrogen bonding and π-π interactions, useful in targeting protein-binding sites.

c. Functional Group Modifications

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS 2044710-58-7): Includes a methyl group on the amino and a methoxy-oxobutanoic acid chain. Molecular Weight: 383.40 g/mol . Impact: The methyl group sterically hinders nucleophilic attack, while the ester moiety alters solubility.

Physicochemical Properties

Key Differentiators

Thiophen-2-yl vs. Thiophen-3-yl: The 2-yl isomer may exhibit stronger electronic interactions due to proximity to the amino group, whereas the 3-yl isomer offers steric variation .

Fluorinated vs. Non-Fluorinated: Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) enhance stability but may reduce solubility in polar solvents .

Indole vs. Phenyl : Indole-containing analogs (e.g., 6-chloro-1H-indol-3-yl) provide hydrogen-bonding sites, broadening applicability in drug design .

Preparation Methods

Starting Material and Initial Protection

The synthesis begins with the L-2-amino-3-phenylpropanoic acid (phenylalanine) or a suitable precursor, which is protected at the amino group with the Fmoc group. This step typically involves:

- Reacting phenylalanine with Fmoc-chloride in the presence of a base such as piperidine or sodium carbonate in an organic solvent like dichloromethane or dimethylformamide (DMF).

Phenylalanine + Fmoc-Cl → Fmoc-phenylalanine

Introduction of the Thiophen-2-yl Side Chain

The key challenge is attaching the thiophen-2-yl moiety to the amino acid backbone. This can be achieved via:

- Nucleophilic substitution on a suitable precursor, such as brominated or iodinated thiophene derivatives .

- Cross-coupling reactions , such as Suzuki-Miyaura coupling , which allows the formation of carbon-carbon bonds between a boronic acid derivative of thiophene and a halogenated aromatic amino acid.

- Reacting a halogenated Fmoc-protected amino acid with thiophene-2-boronic acid in the presence of a palladium catalyst (Pd(PPh₃)₄ ) and base (potassium carbonate ) in a solvent like dimethylformamide or toluene under reflux conditions.

This step introduces the thiophen-2-yl group at the appropriate position on the amino acid side chain.

Stereoselective Synthesis and Chiral Control

The stereochemistry at the α-carbon is crucial. The synthesis typically employs:

- Chiral starting materials (L-enantiomers) to ensure the (S)-configuration.

- Chiral catalysts or stereoselective reactions during coupling steps.

- Chiral auxiliaries or asymmetric catalysis to maintain stereochemical integrity during bond formation.

The stereochemistry is confirmed via chiral HPLC and optical rotation measurements.

Final Coupling and Deprotection

Peptide Bond Formation

The protected amino acid derivative is coupled with other amino acids or peptide fragments using standard peptide coupling reagents such as:

- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- DIC (Diisopropylcarbodiimide)

- HOBt (Hydroxybenzotriazole)

This step forms the peptide bond with high efficiency and stereochemical fidelity.

Deprotection

The final step involves removing the Fmoc protecting group, typically using piperidine in dimethylformamide , under mild conditions to avoid racemization.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Fmoc protection | Fmoc-Cl, base | Dichloromethane | Room temp | 2-4 hours | Ensures selective amino protection |

| Thiophene coupling | Thiophene-2-boronic acid, Pd catalyst, base | DMF/toluene | Reflux | 12-24 hours | Suzuki coupling for side chain attachment |

| Peptide coupling | HATU, DIC, HOBt | DMF | Room temp | 1-3 hours | High yield peptide bond formation |

| Deprotection | Piperidine | DMF | Room temp | 30 min | Removes Fmoc group |

The preparation of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid hinges on the strategic protection of amino groups with Fmoc, the stereoselective introduction of the thiophen-2-yl side chain via palladium-catalyzed cross-coupling, and meticulous control of reaction conditions to preserve stereochemistry. This synthetic route aligns with established peptide synthesis methodologies, ensuring high purity and stereochemical integrity suitable for subsequent biochemical applications.

Q & A

Q. Can this compound be used in click chemistry for bioconjugation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.